molecular formula C7H15NO2 B8737355 5-Amino-2-ethylpentanoic acid CAS No. 82169-61-7

5-Amino-2-ethylpentanoic acid

Cat. No. B8737355
Key on ui cas rn: 82169-61-7
M. Wt: 145.20 g/mol
InChI Key: MNEGCHZAKQMXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066426

Procedure details

An active ester of carboxyfluorescein was prepared by dissolving N-hydroxysuccinimide (5 mg), carboxyfluorescein (7.5 mg) and N,N'-dicyclohexylcarbodiimide (20 mg) in 0.5 ml of pyridine. The reaction was allowed to proceed for two hours at room temperature, after which time 2-ethyl-5-aminopentanoic acid (20 mg) was dissolved in the reaction mixture. The resulting mixture was allowed to react overnight in the dark at room temperature and the reaction product was purified twice employing silica gel thin-layer chromatography using a chloroform:methanol (3:1) mixture as developing solvent to yield a 2-ethyl-5-aminopentanoic acid-carboxyfluorescein conjugate of the formula: ##STR12##
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
7.5 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON1C(=O)CCC1=O.[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1.C1(N=C=NC2CCCCC2)CCCCC1.[CH2:52]([CH:54]([CH2:58][CH2:59][CH2:60][NH2:61])[C:55]([OH:57])=[O:56])[CH3:53]>N1C=CC=CC=1>[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1.[CH2:52]([CH:54]([CH2:58][CH2:59][CH2:60][NH2:61])[C:55]([OH:57])=[O:56])[CH3:53].[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1 |f:6.7|

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
7.5 mg
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Name
Quantity
20 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
C(C)C(C(=O)O)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react overnight in the dark at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction product was purified twice employing silica gel thin-layer chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Name
Type
product
Smiles
C(C)C(C(=O)O)CCCN.C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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